4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Description
Properties
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMHWDWTHUDKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602537 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154493-59-1 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Substrate Preparation
The target molecule requires a boronic acid with a hydroxymethyl group at the 4'-position and an aryl halide with a nitrile group at the 4-position. A common strategy involves:
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4-Hydroxymethylphenylboronic acid : Synthesized via borylation of 4-bromobenzyl alcohol using bis(pinacolato)diboron in the presence of a palladium catalyst.
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4-Bromobenzonitrile : Commercially available or prepared via bromination of benzonitrile.
The coupling reaction employs a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or Cs2CO3) in a solvent system such as toluene/water (Scheme 1).
Scheme 1 :
Optimization and Challenges
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Protection of Hydroxymethyl Group : The hydroxymethyl group is susceptible to oxidation under basic conditions. Protection as a methoxymethyl ether (-CH2OMe) prior to coupling, followed by deprotection with BBr3, improves yields.
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Catalyst Selection : Bulky ligands such as SPhos enhance coupling efficiency for sterically hindered substrates, achieving yields up to 85%.
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Temperature and Solvent : Reactions conducted at 80–100°C in toluene/water mixtures minimize side reactions.
Table 1 : Suzuki-Miyaura Coupling Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst | Pd(PPh3)4 | 78 | 92 | |
| Base | Cs2CO3 | 85 | 95 | |
| Solvent | Toluene/H2O (3:1) | 82 | 90 |
The Friedel-Crafts alkylation enables direct introduction of a nitrile group onto an aromatic ring, bypassing the need for pre-functionalized aryl halides. This method is particularly advantageous for large-scale synthesis.
Reaction Mechanism and Conditions
In this approach, biphenyl is reacted with cyanogen chloride (ClCN) in the presence of anhydrous AlCl3 as a Lewis acid. The reaction proceeds via electrophilic aromatic substitution, with AlCl3 activating ClCN to generate a nitrilium ion that attacks the biphenyl ring.
Scheme 2 :
Key Considerations
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Regioselectivity : The nitrile group preferentially substitutes at the para position due to steric and electronic factors.
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Solvent Choice : Chlorobenzene is optimal, as it resists AlCl3-induced side reactions and facilitates easy separation of the aluminum complex.
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Post-Functionalization : After cyanation, the hydroxymethyl group is introduced via formylation (e.g., using HCOCl/AlCl3) followed by reduction (NaBH4).
Table 2 : Friedel-Crafts Cyanation Performance
| Condition | Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| AlCl3 Equiv | 1.2 | 91 | 90.5 | |
| Temperature | 110°C | 89 | 88 | |
| Reaction Time | 4 hours | 90 | 89 |
Multi-Step Functional Group Transformations
This approach involves sequential modifications of a pre-assembled biphenyl scaffold.
Nitro Reduction and Cyanation
A reported pathway begins with 4-nitro-1,1'-biphenyl, which undergoes reduction to 4-aminobiphenyl followed by diazotization and cyanation (Sandmeyer reaction):
Step 1 : Reduction of 4-nitro-1,1'-biphenyl using SnCl2/HCl yields 4-aminobiphenyl.
Step 2 : Diazotization with NaNO2/H2SO4 forms the diazonium salt, which is treated with CuCN to introduce the nitrile group.
Step 3 : Hydroxymethylation via Mannich reaction (formaldehyde, HCl) installs the -CH2OH group.
Table 3 : Multi-Step Synthesis Metrics
Limitations
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Low Overall Yield : Cumulative losses across steps reduce the total yield to ~28%.
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Byproduct Formation : Diazotization risks generating isocyanides, necessitating rigorous purification.
Comparative Analysis of Methods
Table 4 : Method Comparison
| Method | Advantages | Disadvantages | Scale Suitability |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity, mild conditions | Costly catalysts, protection steps | Lab-scale |
| Friedel-Crafts | Scalable, simple reagents | Toxic ClCN, harsh conditions | Industrial |
| Multi-Step | Avoids sensitive intermediates | Low yield, lengthy procedure | Small-scale |
Scientific Research Applications
Chemical Synthesis
4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Suzuki-Miyaura Coupling : This reaction forms the biphenyl core through the coupling of boronic acid derivatives with aryl halides in the presence of a palladium catalyst.
- Nitrile Formation : The introduction of the carbonitrile group can be achieved via cyanation reactions using agents like sodium cyanide.
Biological Research
The compound is also explored for its biological applications, particularly in enzyme interaction studies. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the biphenyl structure allows for π-π interactions with aromatic residues. This dual functionality makes it a candidate for:
- Enzyme Inhibition Studies : It may serve as a potential inhibitor in biochemical assays, contributing to research on enzyme kinetics and mechanisms.
- Pharmacological Investigations : Due to its structural similarity to biologically active compounds, ongoing research is assessing its therapeutic potential.
Material Science
In material science, this compound is used in the production of specialty chemicals and materials. Its properties can be harnessed to develop new materials with specific functionalities, such as:
- Nanostructured Materials : The compound can be incorporated into polymer matrices to create nanoporous structures that exhibit high catalytic performance .
- Organic Electronics : Its biphenyl framework is relevant in the development of organic semiconductors and photovoltaic devices.
Toxicology and Safety Assessments
Research into the toxicological profile of this compound is crucial for its safe application in various fields. Toxicity studies are being conducted to evaluate its safety for use in pharmaceuticals and other applications, following guidelines such as OECD 407 for repeated dose toxicity testing .
Uniqueness of this compound
The presence of both hydroxymethyl and carbonitrile groups distinguishes this compound from others in its class. This unique combination allows it to engage in a broader range of chemical reactions and interactions compared to similar compounds.
Mechanism of Action
The mechanism of action of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the biphenyl core can engage in π-π interactions with aromatic residues . The carbonitrile group can act as an electrophile, participating in nucleophilic addition reactions .
Comparison with Similar Compounds
Key Observations :
- Alkyl/alkoxy groups enhance hydrophobicity, making these compounds suitable for liquid crystals or chromatographic applications .
- Methoxy groups (-OCH$_3$) provide electron-donating effects, influencing electronic properties in conductive materials .
Amino and Triazine Derivatives
Key Observations :
- Amino groups (-NH$_2$ or substituted amines) improve solubility and bioactivity, as seen in antimalarial and anticancer studies .
- Triazine derivatives exhibit complex hydrogen-bonding networks, confirmed by IR and NMR, and are explored for targeted therapies .
Mercapto and Hydroxy Derivatives
Key Observations :
- Mercapto (-SH) groups enable gold nanoparticle conjugation, critical in nanotechnology .
- Hydroxy (-OH) derivatives serve as intermediates for ether or ester formation, as demonstrated in Mitsunobu reactions .
Electronic and Structural Comparison
- Hydroxymethyl (-CH$_2$OH) vs.
- Hydroxymethyl vs. Alkoxy : Unlike hydrophobic alkoxy groups, hydroxymethyl increases polarity, favoring applications in drug delivery or hydrophilic matrices.
- Hydroxymethyl vs. Mercapto : While -SH facilitates metal coordination, -CH$_2$OH is less reactive but more biocompatible, suitable for pharmaceutical design.
Biological Activity
4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, also known by its chemical structure C14H11NO, is a compound that has garnered interest in various fields of medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H11NO
- Molecular Weight : 225.25 g/mol
- CAS Number : 20100328
The compound features a biphenyl structure with a hydroxymethyl group and a carbonitrile functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The carbonitrile group is known to participate in enzyme inhibition, potentially affecting metabolic pathways in cells.
- Ligand-Receptor Interactions : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular responses .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related biphenyl derivatives have shown effectiveness against various bacterial strains. The minimum inhibitory concentrations (MIC) for related compounds ranged from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus.
Cytotoxic Effects
In vitro studies have demonstrated cytotoxic effects of biphenyl derivatives on human cancer cell lines. For example, certain derivatives have shown IC50 values comparable to established chemotherapeutic agents . This suggests that this compound could potentially be explored for its anticancer properties.
Case Studies
-
Anticancer Activity :
- A study examined the cytotoxic effects of biphenyl derivatives on various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The results indicated that the compound could induce apoptosis in treated cells.
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Neuroprotective Effects :
- Research into the neuroprotective capabilities of biphenyl compounds suggests potential applications in treating neurological disorders. The mechanism involves modulation of neurotransmitter systems and protection against oxidative stress.
Data Table: Biological Activity Summary
Q & A
Q. What safety protocols should be followed when handling 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile in laboratory settings?
- Methodological Answer : Based on analogous biphenylcarbonitriles (e.g., 4'-pentyl and 4'-(nonyloxy) derivatives), adhere to the following:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated .
- Ventilation : Employ fume hoods or local exhaust ventilation to minimize inhalation risks, as biphenylcarbonitriles may cause respiratory irritation (H335) .
- Spill Management : Avoid dust formation; use inert absorbents (e.g., vermiculite) for solid spills. Collect waste in sealed containers for authorized disposal .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the hydroxymethyl (-CHOH) and nitrile (-CN) groups. Compare chemical shifts with structurally similar compounds (e.g., 4'-alkyl biphenylcarbonitriles) .
- IR Spectroscopy : Identify characteristic peaks for -CN (~2220 cm) and -OH (~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion ([M+H]) and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store in amber glass vials under anhydrous conditions (desiccator with silica gel) at 2–8°C. Avoid prolonged exposure to light, as UV radiation may degrade the hydroxymethyl group .
- For long-term storage, purge containers with inert gas (e.g., argon) to prevent oxidation .
Advanced Research Questions
Q. How can substituent effects on the physical properties of biphenylcarbonitriles be systematically investigated?
- Methodological Answer :
- Experimental Design : Synthesize a homologous series (e.g., 4'-methyl, 4'-hydroxymethyl, 4'-bromo derivatives) and measure properties (melting point, solubility in polar/nonpolar solvents) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate substituent electronic parameters (Hammett σ values) with melting points or dipole moments .
- Data Analysis : Apply multivariate regression to identify dominant factors (e.g., steric vs. electronic effects) .
Q. What strategies can mitigate discrepancies in reported reaction yields for biphenylcarbonitrile syntheses?
- Methodological Answer :
- Parameter Optimization : Screen palladium catalysts (e.g., Pd(OAc) vs. PdCl) and bases (KCO vs. CsCO) in cross-coupling reactions .
- In-Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
- Reproducibility Checks : Validate purity via elemental analysis and differential scanning calorimetry (DSC) to rule out solvent or impurity effects .
Q. How to design a kinetic study to elucidate the reaction mechanism of hydroxymethyl group introduction in biphenylcarbonitriles?
- Methodological Answer :
- Isotopic Labeling : Introduce -labeled water during hydroxymethylation to trace oxygen incorporation pathways .
- Quenching Experiments : Halt reactions at timed intervals and analyze intermediates via LC-MS or -NMR .
- Rate Law Determination : Vary concentrations of reactants (e.g., formaldehyde, catalyst) to establish rate orders .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the melting points of substituted biphenylcarbonitriles?
- Methodological Answer :
- Standardized Measurements : Use calibrated DSC under identical heating rates (e.g., 10°C/min) for all samples .
- Crystallinity Assessment : Perform X-ray diffraction (XRD) to confirm polymorphic forms, which may explain variations .
- Literature Review : Compare data from peer-reviewed journals (avoiding vendor SDS, which may lack validation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
